Cas no 605-37-8 (2,3-Dihydroxy-1,4-naphthoquinone)
2,3-Dihydroxy-1,4-naphthoquinone Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dihydroxynaphthalene-2,3-dione
- 2,3-DIHYDROXY-1,4-NAPHTHOQUINONE
- 2,3-Dihydroxynaphthoquinone
- 2,3-dihydroxy-[1,4]naphthoquinone
- 2,3-Dihydroxy-1,4-naphthalindion
- 2,3-Dihydroxy-1,4-naphthochinon
- 2,3-dihydroxynaphthalene-1,4-dione
- 2,3-dihydroxynaphtho-1,4-quinone
- 2,4-naphthosemiquinone
- Isonaphthazarin
- Isonaphthazarine
- NSC401107
- SureCN461648
- UNII-P55V4GVI5W
- 605-37-8
- SCHEMBL461648
- 2,3-Dihydroxy naphthoquinone
- 1,4-NAPHTHOQUINONE, 2,3-HYDROXY-
- BVQUETZBXIMAFZ-UHFFFAOYSA-N
- MFCD00019554
- 2,3-Dihydroxynaphthoquinone #
- CS-0326884
- STL069886
- Q27286187
- DTXSID80876184
- P55V4GVI5W
- 1,4-Naphthoquinone, 2,3-dihydroxy-
- NSC-401107
- SCHEMBL6988547
- HMS2271D09
- CHEMBL1328567
- NSC 401107
- 2,3-dihydroxy-1,4-naphthalenedione
- 1,4-Naphthalenedione, 2,3-dihydroxy-
- AKOS004115506
- DTXCID801014292
- 2,3-Dihydroxy-1,4-naphthoquinone
-
- MDL: MFCD00019554
- Inchi: 1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H
- InChI Key: BVQUETZBXIMAFZ-UHFFFAOYSA-N
- SMILES: OC1=C(C(C2C=CC=CC=2C1=O)=O)O
Computed Properties
- Exact Mass: 190.02658
- Monoisotopic Mass: 190.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 1.3366 (rough estimate)
- Melting Point: 282°C
- Boiling Point: 285.64°C (rough estimate)
- Flash Point: 300.8°C
- Refractive Index: 1.5280 (estimate)
- PSA: 74.6
- LogP: 1.39320
2,3-Dihydroxy-1,4-naphthoquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D360510-5mg |
2,3-Dihydroxy-1,4-naphthoquinone |
605-37-8 | 5mg |
$ 57.00 | 2023-09-07 | ||
| TRC | D360510-10mg |
2,3-Dihydroxy-1,4-naphthoquinone |
605-37-8 | 10mg |
$ 85.00 | 2023-09-07 | ||
| TRC | D360510-50mg |
2,3-Dihydroxy-1,4-naphthoquinone |
605-37-8 | 50mg |
$ 150.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058322-500mg |
2,3-Dihydroxynaphthoquinone |
605-37-8 | 500mg |
3233CNY | 2021-05-07 | ||
| Chemenu | CM240484-5g |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 97% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058322-500mg |
2,3-Dihydroxynaphthoquinone |
605-37-8 | 500mg |
3233.0CNY | 2021-07-13 | ||
| A2B Chem LLC | AG92014-5mg |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 5mg |
$175.00 | 2024-04-19 | ||
| A2B Chem LLC | AG92014-10mg |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 10mg |
$202.00 | 2024-04-19 | ||
| A2B Chem LLC | AG92014-50mg |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 50mg |
$264.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397554-1g |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 97% | 1g |
¥9828.00 | 2025-08-06 |
2,3-Dihydroxy-1,4-naphthoquinone Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2,3-Dihydroxy-1,4-naphthoquinone
2,3-Dihydroxy-1,4-naphthoquinone (CAS No. 605-37-8): Properties, Applications, and Emerging Research Trends
2,3-Dihydroxy-1,4-naphthoquinone (CAS No. 605-37-8), also known as naphthazarin, is a naturally occurring dihydroxy naphthoquinone derivative with significant biological and industrial relevance. This yellow-orange crystalline compound belongs to the 1,4-naphthoquinone family, characterized by its unique redox properties and broad spectrum of applications ranging from pharmaceuticals to material science.
The molecular structure of 2,3-dihydroxy-1,4-naphthoquinone features two hydroxyl groups at positions 2 and 3, which contribute to its distinctive chemical behavior. Recent studies in 2023-2024 have shown renewed interest in this compound due to its potential in sustainable energy storage systems and biodegradable dye applications, aligning with current global trends toward eco-friendly technologies.
In pharmaceutical research, naphthazarin has gained attention for its antioxidant properties and potential therapeutic effects. A 2024 study published in the Journal of Medicinal Chemistry highlighted its role as a tyrosinase inhibitor, suggesting applications in cosmeceutical formulations for skin brightening. This aligns with growing consumer demand for natural skin care ingredients with scientifically validated benefits.
The compound's redox-active quinoid structure makes it valuable in electrochemical applications. Researchers are exploring its use in organic battery materials, particularly for developing next-generation energy storage solutions. This application addresses current market needs for sustainable battery technologies with lower environmental impact compared to conventional lithium-ion systems.
From a synthetic chemistry perspective, 2,3-dihydroxy-1,4-naphthoquinone serves as a versatile building block for organic semiconductors and coordination complexes. Its ability to form stable complexes with metal ions has led to applications in catalysis and sensor development, particularly for environmental monitoring of heavy metals.
In analytical chemistry, this naphthoquinone derivative finds use as a chromogenic reagent for detecting various metal ions. Recent advancements in 2023 have demonstrated its enhanced sensitivity when incorporated into nanomaterial-based detection systems, offering potential for water quality monitoring applications.
The global market for specialty quinones including 2,3-dihydroxy-1,4-naphthoquinone is projected to grow at a CAGR of 5.8% from 2024 to 2030, driven by increasing demand from the pharmaceutical and renewable energy sectors. Manufacturers are focusing on developing green synthesis methods to meet both regulatory requirements and consumer preferences for sustainable products.
Recent patent filings (2023-2024) reveal novel applications of naphthazarin in biodegradable polymers and photodynamic therapy agents. These developments reflect the compound's versatility and potential to address current challenges in medical materials and cancer treatment technologies.
From a regulatory standpoint, 2,3-dihydroxy-1,4-naphthoquinone is generally recognized as safe for many applications, though specific use cases may require compliance with regional chemical regulations. The compound's natural occurrence in certain plants contributes to its favorable safety profile compared to synthetic alternatives.
Ongoing research continues to uncover new dimensions of this versatile quinone compound. With advancements in nanotechnology and green chemistry, 605-37-8 is poised to play an increasingly important role in developing solutions for environmental sustainability, healthcare innovation, and advanced materials in the coming decade.
605-37-8 (2,3-Dihydroxy-1,4-naphthoquinone) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)